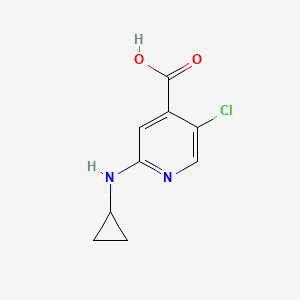

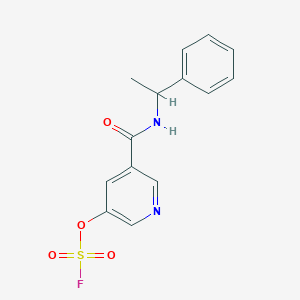

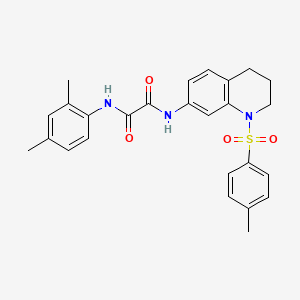

N-(3-(isoxazol-4-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . They are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage .Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(3-(isoxazol-4-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been explored for their carbonic anhydrase inhibitory properties. Carbonic anhydrases are enzymes involved in maintaining acid-base balance in biological systems, and their inhibition can have therapeutic applications, such as in the treatment of glaucoma, epilepsy, and mountain sickness. Research has shown that certain metal complexes of similar compounds possess strong inhibitory effects on human carbonic anhydrase isoenzymes, surpassing those of standard inhibitors like acetazolamide (Büyükkıdan et al., 2013).

Antimycobacterial Activity

Compounds structurally related to this compound have been studied for their antimycobacterial activities. These compounds, specifically those substituted with oxadiazoles and thiadiazoles, were tested against Mycobacterium tuberculosis, showing varying levels of potency. This highlights their potential as leads for developing new antimycobacterial agents (Gezginci et al., 1998).

Herbicidal Activity

Isoxazole derivatives, including those similar to this compound, have been evaluated for their herbicidal properties. Compounds with isoxazole rings have shown significant preemergent and postemergent herbicidal activity against various broadleaf and narrowleaf weeds, demonstrating their potential in agricultural applications (Hamper et al., 1995).

Antitumor Activity

Certain isoxazole and thiadiazole compounds, structurally related to this compound, have been explored for their antitumor properties. These compounds have shown promise in preclinical assays for their potent antitumor activity, suggesting potential applications in cancer therapy (Lombardo et al., 2004).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-2-4-10-11(19-16-15-10)12(17)13-6-3-5-9-7-14-18-8-9/h7-8H,2-6H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFITDPHEQAHKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740898.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2740904.png)

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2740908.png)

![2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2740909.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)